2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone, involves strategic modifications on the indole ring to achieve desired biological activities. A study by Dolušić et al. (2011) describes the synthesis and structure-activity relationships of a series of indoleamine 2,3-dioxygenase inhibitors based on the indol-2-yl ethanone scaffold, highlighting the versatility of the indole core in synthesizing biologically active compounds (Dolušić et al., 2011).
Molecular Structure Analysis
Koca et al. (2015) conducted a comprehensive study on the title compound, utilizing quantum chemical calculations to interpret electronic transitions and spectroscopic characteristics. This study underscores the importance of electron engagements and conjugative effects in defining the molecular structure and properties of indole derivatives (Koca et al., 2015).
Chemical Reactions and Properties
Sosnovskikh et al. (2008) explored the uncatalyzed addition of indoles to 3-formylchromones, resulting in compounds like (chromon-3-yl)bis(indol-3-yl)methanes, which demonstrates the reactivity of indole derivatives in forming complex structures under solvent-free conditions (Sosnovskikh et al., 2008).
Physical Properties Analysis
The physical properties of indole derivatives, including their crystal structure and vibrational spectroscopic studies, provide insight into the stability and interaction capabilities of these compounds. Murugavel et al. (2016) performed structural and vibrational spectroscopic studies on a novel indole derivative, emphasizing the detailed examination of its physical properties (Murugavel et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone, including its reactivity and interaction with other molecules, are crucial for understanding its potential applications. Studies on similar indole derivatives provide a foundation for predicting the chemical behavior of this compound. For example, Sun et al. (2007) investigated the synthesis and characterization of complexes bearing indole derivatives, offering insights into their catalytic behavior and chemical reactivity (Sun et al., 2007).
Scientific Research Applications
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
- Method : The specific methods of synthesis can vary widely, depending on the specific alkaloid being synthesized .
- Results : The synthesis of these alkaloids can lead to the production of various biologically active compounds .
-
Treatment of Various Disorders
- Field : Pharmacology
- Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The specific methods of application can vary widely, depending on the specific disorder being treated .
- Results : The use of these indole derivatives has shown promising results in the treatment of various disorders .
-
Antiviral Activity
- Field : Virology
- Application : Certain indole derivatives have been found to possess antiviral activity .
- Method : These compounds are typically synthesized and then tested for their antiviral activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain viruses .
-
Antibacterial Activity
- Field : Microbiology
- Application : Indole derivatives have been found to possess antibacterial activity .
- Method : These compounds are typically synthesized and then tested for their antibacterial activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain bacteria .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Certain indole derivatives have been found to possess anti-inflammatory activity .
- Method : These compounds are typically synthesized and then tested for their anti-inflammatory activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain inflammatory responses .
-
Anticancer Activity
- Field : Oncology
- Application : Indole derivatives have been found to possess anticancer activity .
- Method : These compounds are typically synthesized and then tested for their anticancer activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain cancer cells .
-
Anti-HIV Activity
-
Antioxidant Activity
- Field : Biochemistry
- Application : Indole derivatives have been found to possess antioxidant activity .
- Method : These compounds are typically synthesized and then tested for their antioxidant activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against oxidative stress .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Certain indole derivatives have been found to possess antimicrobial activity .
- Method : These compounds are typically synthesized and then tested for their antimicrobial activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain microbes .
-
Antitubercular Activity
- Field : Pharmacology
- Application : Indole derivatives have been found to possess antitubercular activity .
- Method : These compounds are typically synthesized and then tested for their antitubercular activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against Mycobacterium tuberculosis .
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Certain indole derivatives have been found to possess antidiabetic activity .
- Method : These compounds are typically synthesized and then tested for their antidiabetic activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against certain enzymes related to diabetes .
-
Antimalarial Activity
- Field : Parasitology
- Application : Indole derivatives have been found to possess antimalarial activity .
- Method : These compounds are typically synthesized and then tested for their antimalarial activity in vitro .
- Results : Some indole derivatives have shown inhibitory activity against Plasmodium falciparum .
properties
IUPAC Name |
2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKDVUZMSRMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250063 | |
Record name | Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone | |
CAS RN |
115027-18-4 | |
Record name | Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115027-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.